

# The Structure-Activity Relationship of BMS-935177: A Reversible BTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

BMS-935177 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its development as a second-generation BTK inhibitor has been driven by the need for improved selectivity and a non-covalent mechanism of action to overcome the limitations of first-generation covalent inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of BMS-935177, detailing the key chemical modifications that led to its discovery. It includes a compilation of its in vitro and in vivo activity, pharmacokinetic profile, and a description of the experimental protocols used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel kinase inhibitors.

## **Introduction to BMS-935177**

BMS-935177, chemically known as 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, emerged from a focused effort to develop reversible BTK inhibitors for the treatment of autoimmune diseases.[2][3] BTK is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in the signaling pathways of various immune cells, including B-cells.[2] Dysregulation of BTK activity is implicated in the pathophysiology of several B-cell malignancies and autoimmune disorders.[4]



[5] **BMS-935177** distinguishes itself through its reversible binding to BTK, offering a potential alternative to the approved covalent inhibitors.[1]

## **Mechanism of Action and Signaling Pathway**

BMS-935177 exerts its therapeutic effect by inhibiting the enzymatic activity of BTK.[1] Within the B-cell receptor signaling cascade, BTK is a key downstream mediator. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCy2), which ultimately results in an increase in intracellular calcium levels and the activation of transcription factors that govern B-cell proliferation, differentiation, and survival. By binding to the ATP-binding pocket of BTK, BMS-935177 prevents the phosphorylation of its substrates, thereby effectively blocking these downstream signaling events.





Click to download full resolution via product page

Caption: Simplified BTK Signaling Pathway and the Point of Inhibition by BMS-935177.



# Structure-Activity Relationship (SAR) Studies

The discovery of **BMS-935177** was the culmination of extensive SAR studies centered on a 4,7-disubstituted carbazole-1-carboxamide scaffold. The primary goal was to optimize potency for BTK while maintaining high selectivity against other kinases, particularly those within the Tec and Src families.

## **Core Scaffold and Hinge-Binding Motif**

The carbazole core with a primary amide at the C1 position was identified as a key hinge-binding motif. The NH of the carbazole and the primary amide form crucial hydrogen bonds with the backbone of Met-477 and Glu-475 in the hinge region of the BTK active site.

## Modifications at the C4 and C7 Positions

Systematic modifications at the C4 and C7 positions of the carbazole core were explored to enhance potency and improve physicochemical properties.

- C4-Position: Introduction of a substituted phenyl ring at the C4 position was found to be
  critical for potent BTK inhibition. The nature and substitution pattern on this phenyl ring
  significantly influenced activity. A key finding was the importance of a 2-methyl-3-(4-oxo-3,4dihydroquinazolin-3-yl)phenyl substituent, which occupies a hydrophobic pocket and
  contributes to the high affinity of the molecule.
- C7-Position: Exploration of various substituents at the C7 position aimed to improve solubility
  and overall druglike properties without compromising potency. The 2-hydroxypropan-2-yl
  group was identified as an optimal substituent, providing a good balance of potency and
  favorable pharmacokinetic characteristics.

A noteworthy aspect of the SAR of **BMS-935177** is the presence of atropisomerism due to hindered rotation around the biaryl axis connecting the carbazole and the phenyl ring. **BMS-935177** exists as a mixture of four interconverting atropisomers, which has been suggested to potentially contribute to undesired side effects.[6] This observation led to the development of subsequent inhibitors, such as BMS-986142, where the atropisomeric centers are locked to provide a single, stable isomer with improved properties.[6]

# **Quantitative Data**



Table 1: In Vitro Potency and Selectivity of BMS-935177

| Target | IC50 (nM) | Assay Type | Reference |
|--------|-----------|------------|-----------|
| втк    | 2.8       | Cell-free  | [1]       |
| TEC    | 13        | Cell-free  | [1]       |
| ВМХ    | 24        | Cell-free  | [1]       |
| ITK    | >188      | Cell-free  | [1]       |
| TXK    | >188      | Cell-free  | [1]       |
| SRC    | >3000     | Cell-free  | [1]       |
| TRKA   | 30        | Cell-free  | [1]       |
| HER4   | <150      | Cell-free  | [1]       |
| TRKB   | <150      | Cell-free  | [1]       |
| RET    | <150      | Cell-free  | [1]       |

Table 2: Cellular Activity of BMS-935177

| Assay                                    | Cell Line          | IC50 (nM) | Reference |
|------------------------------------------|--------------------|-----------|-----------|
| Calcium Flux<br>Inhibition               | Ramos B cells      | 27        | [1]       |
| CD69 Expression<br>Inhibition (anti-IgM) | Peripheral B cells | -         | [1]       |
| TNFα Production Inhibition               | PBMCs              | 14        | [1]       |

# **Table 3: Pharmacokinetic Properties of BMS-935177**



| Species           | Oral Bioavailability<br>(%) | T1/2 (h) (2 mg/kg<br>IV) | Reference |
|-------------------|-----------------------------|--------------------------|-----------|
| Mouse             | 84 - 100                    | 4.0                      | [1]       |
| Rat               | 84 - 100                    | 5.1                      | [1]       |
| Dog               | 84 - 100                    | -                        | [1]       |
| Cynomolgus Monkey | 84 - 100                    | -                        | [1]       |

# Experimental Protocols BTK Biochemical Kinase Assay (Caliper-based)

This assay measures the direct inhibition of BTK enzymatic activity.



Click to download full resolution via product page

Caption: General workflow for the BTK biochemical kinase assay.

#### Protocol:

- Serial dilutions of BMS-935177 are prepared in DMSO and added to the wells of a 384-well plate.
- A reaction mixture containing recombinant human BTK enzyme, a fluorescently labeled peptide substrate, and ATP (at its Km concentration) in assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT) is prepared.
- The reaction is initiated by adding the enzyme mixture to the wells containing the compound.
- The plate is incubated at room temperature for a defined period (e.g., 60 minutes).



- The reaction is terminated by the addition of a stop solution containing EDTA.
- The ratio of phosphorylated to unphosphorylated substrate is determined using a Caliper LabChip microfluidic mobility shift assay.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

## **Ramos B-cell Calcium Flux Assay**

This cellular assay assesses the ability of **BMS-935177** to inhibit BCR-induced calcium mobilization.

#### Protocol:

- Ramos B-cells are harvested and washed with assay buffer.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation at 37°C.
- After washing to remove excess dye, the cells are resuspended in assay buffer and plated into a 96-well plate.
- Serial dilutions of BMS-935177 are added to the wells, and the plate is incubated to allow for compound entry into the cells.
- The plate is placed in a fluorescence plate reader (e.g., FLIPR).
- Baseline fluorescence is recorded before the addition of a B-cell receptor agonist (e.g., anti-IgM antibody).
- Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
- The inhibition of the calcium flux by BMS-935177 is quantified, and IC50 values are determined.

# **In Vivo Efficacy**



**BMS-935177** has demonstrated efficacy in preclinical models of autoimmune disease. In a mouse collagen-induced arthritis (CIA) model, a rodent model of rheumatoid arthritis, oral administration of **BMS-935177** resulted in a dose-dependent reduction in disease severity.[6]

## Conclusion

**BMS-935177** is a potent and selective reversible inhibitor of BTK that has demonstrated promising preclinical activity. The detailed structure-activity relationship studies leading to its discovery have provided valuable insights into the chemical features required for high-affinity, non-covalent inhibition of BTK. While the presence of interconverting atropisomers presents a potential challenge, the extensive characterization of **BMS-935177** has paved the way for the development of next-generation reversible BTK inhibitors with improved pharmacological profiles. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BTK Inhibitors Development Services Alfa Cytology [leukemia.alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. AID 1258512 Caliper-Based Kinase Assay: A Caliper-based kinase assay (Caliper Life Sciences, Hopkinton, Mass.) was used to measure inhibition of Btk kinase activity of a compound of the present disclosure. Serial dilutions of test compounds were incubated with human recombinant Btk (0.5 nM), ATP (16 μM) and a phosphoacceptor peptide substrate FAM-GEEPLYWSFPAKKK-NH2 (1 μM) at room temperature for 3 h. The reaction was then terminated with EDTA, final concentration 20 mM and the phosphorylated reaction product was quantified on a Caliper Desktop Profiler (Caliper LabChip 3000). PubChem [pubchem.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [The Structure-Activity Relationship of BMS-935177: A
Reversible BTK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576437#bms-935177-structure-activity-relationship]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com